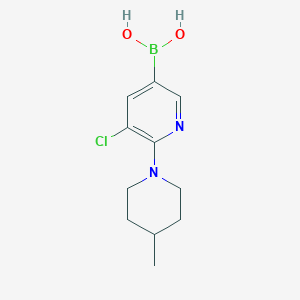
(5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with boron reagents, such as tetraalkoxydiborane or dialkoxyhydroborane.
Directed Ortho-Metallation (DoM) and Borylation: This approach involves the metalation of a specific position on the pyridine ring, followed by borylation.
Chemical Reactions Analysis
(5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
(5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: The compound is of interest for the development of new pharmaceuticals due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The specific molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
(5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid can be compared with other boronic acid derivatives:
3-Pyridinylboronic Acid: This compound is similar in structure but lacks the chloro and piperidinyl groups, which may affect its reactivity and applications.
4-Pyridinylboronic Acid: Another similar compound, differing in the position of the boronic acid group on the pyridine ring.
Pinacol Boronic Esters: These esters are valuable building blocks in organic synthesis and have different reactivity compared to boronic acids.
Properties
Molecular Formula |
C11H16BClN2O2 |
|---|---|
Molecular Weight |
254.52 g/mol |
IUPAC Name |
[5-chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BClN2O2/c1-8-2-4-15(5-3-8)11-10(13)6-9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3 |
InChI Key |
CLANOBNCOWLYOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCC(CC2)C)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















